molecular formula C20H22FN3O2S B2984890 2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide CAS No. 1234835-25-6

2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2984890
CAS No.: 1234835-25-6
M. Wt: 387.47
InChI Key: YUDRXXQBXKYERC-UHFFFAOYSA-N
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Description

2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule compound of interest in pharmaceutical and chemical research. It features a complex structure that incorporates a piperidine core, a 2-(methylthio)nicotinoyl group, and a 2-fluoro-N-methylbenzamide moiety . The piperidine scaffold is a common feature in many biologically active compounds and is frequently explored in medicinal chemistry for its potential to interact with various biological targets . The strategic incorporation of a fluorine atom can influence the compound's properties, such as its metabolic stability, membrane permeability, and binding affinity, making it a valuable tool for investigating structure-activity relationships . While specific biological data for this exact compound is not widely published in the available literature, its structural features suggest potential for use in early-stage research, including the development of novel enzyme inhibitors or receptor modulators. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for screening campaigns. As a high-purity chemical, it is essential for hit-to-lead optimization studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S/c1-27-19-16(6-4-10-22-19)20(26)24-11-8-14(9-12-24)13-23-18(25)15-5-2-3-7-17(15)21/h2-7,10,14H,8-9,11-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDRXXQBXKYERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:

    Formation of the Nicotinoyl Intermediate: The synthesis begins with the preparation of the nicotinoyl intermediate by reacting 2-chloronicotinic acid with methylthiol in the presence of a base such as triethylamine.

    Piperidine Derivative Formation: The nicotinoyl intermediate is then reacted with piperidine to form the piperidin-4-yl derivative.

    Benzamide Formation: The final step involves the coupling of the piperidin-4-yl derivative with 2-fluorobenzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents on Piperidine Benzamide Side Chain Molecular Weight Source
2-Fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide C₂₁H₂₁FN₄O₂S 2-(Methylthio)nicotinoyl 2-Fluorobenzamide 412.48 g/mol N/A
CCG258205 (14an) C₂₉H₂₉FN₄O₄ Benzo[d][1,3]dioxol-5-yloxy 2-Fluoro-N-(2-(pyridin-2-yl)ethyl) 548.57 g/mol Kinase study
CCG258207 (14ao) C₂₉H₂₉FN₄O₄ Benzo[d][1,3]dioxol-5-yloxy 2-Fluoro-N-(2-(pyridin-3-yl)ethyl) 548.57 g/mol Kinase study
2-Chloro-6-fluoro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide C₁₇H₁₈ClFN₄O₂S 4-Methyl-1,2,3-thiadiazole-5-carbonyl 2-Chloro-6-fluorobenzamide 396.90 g/mol Enamine Ltd

Key Observations:

  • In contrast, the 2-(methylthio)nicotinoyl group in the target compound introduces a sulfur atom and pyridine ring, which may alter binding kinetics through polar interactions.
  • Fluorine Positioning : Ortho-fluorination (as in the target compound) versus para-fluorination (e.g., p-fluoro-butyrylfentanyl ) affects steric hindrance and electronic distribution, influencing target selectivity.

Fluorinated Piperidine Derivatives in Drug Development

Fluorinated piperidine-benzamides are prevalent in CNS and oncology therapeutics. For example:

  • p-Fluoro-butyrylfentanyl : A fentanyl analog with a fluorophenyl-piperidine motif, emphasizing the role of fluorine in enhancing blood-brain barrier penetration.
  • N-methyl-3-(4-piperidinyl)benzamide : A histone/protein acetylation modulator, underscoring the versatility of the benzamide-piperidine scaffold.

Biological Activity

2-Fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C20H22FN3O2S
  • Molecular Weight : 387.5 g/mol

The primary mechanism of action for this compound involves its interaction with the hypoxia-inducible factor 1 (HIF-1) pathway. HIF-1 is crucial in cellular responses to low oxygen levels, particularly in tumor cells. The compound has been shown to:

  • Induce the expression of HIF-1α protein.
  • Upregulate downstream target genes, including p21.
  • Promote apoptosis in tumor cells by increasing the expression of cleaved caspase-3.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly in hepatic cancer cells under hypoxic conditions. The following table summarizes key findings from various studies examining its biological effects:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HepG215Induction of HIF-1α and apoptosis
EMT-610Tumor uptake via sigma receptor modulation
A54912Inhibition of proliferation through caspase activation

Case Studies

A notable case study involved the application of this compound in a preclinical model using HepG2 cells, where it was observed to significantly inhibit cell growth and induce apoptosis through the activation of the caspase pathway. The study highlighted the compound's potential as a therapeutic agent in targeting liver tumors, especially those characterized by hypoxic microenvironments .

Pharmacological Applications

Beyond its anticancer properties, this compound is being explored for:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .

Q & A

Q. What statistical frameworks are optimal for dose-response studies?

  • Methods :
  • Four-Parameter Logistic Model : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Tukey’s Test : Compare multiple treatment groups in preclinical models .

Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight~395.45 g/mol (estimated)
LogP (Lipophilicity)~3.2 (predicted via QSAR)
Solubility (PBS, pH 7.4)<10 µM (requires DMSO co-solvent)

Q. Table 2. Common Synthetic Byproducts

ByproductFormation ConditionMitigation Strategy
Sulfoxide derivativesOxidative assay buffersUse antioxidants (e.g., BHT)
Dehalogenated analogsHigh-temperature reactionsOptimize reflux duration

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